N-Cyclohexyl-2-mercaptoethanimidamide

Description

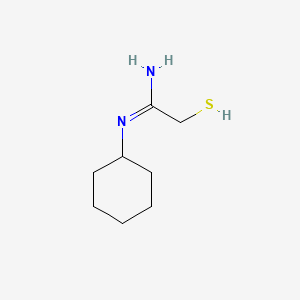

N-Cyclohexyl-2-mercaptoethanimidamide is a sulfur-containing organic compound characterized by a cyclohexyl group attached to an ethanimidamide backbone with a mercapto (-SH) substituent at the second carbon.

Properties

CAS No. |

90379-57-0 |

|---|---|

Molecular Formula |

C8H16N2S |

Molecular Weight |

172.29 g/mol |

IUPAC Name |

N'-cyclohexyl-2-sulfanylethanimidamide |

InChI |

InChI=1S/C8H16N2S/c9-8(6-11)10-7-4-2-1-3-5-7/h7,11H,1-6H2,(H2,9,10) |

InChI Key |

UDMDKPGFWRRBIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N=C(CS)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-mercaptoethanimidamide typically involves the reaction of cyclohexylamine with 2-mercaptoethanimidamide under controlled conditions. One common method involves the use of an inorganic or organic alkaline catalyst to facilitate the reaction. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields. The catalyst used in the reaction can be recycled, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-mercaptoethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the mercapto group, which can participate in nucleophilic and electrophilic reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.

Substitution: Substitution reactions can be carried out using halogenating agents or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares N-Cyclohexyl-2-mercaptoethanimidamide with compounds sharing structural motifs (cyclohexyl, sulfur-containing, or amidine groups) from the evidence.

Table 1: Comparative Data of Selected Compounds

Functional Group Reactivity

Thiol (-SH) vs. Sulfonic Acid (-SO₃H):

this compound’s thiol group confers nucleophilic reactivity, enabling metal coordination or disulfide bond formation. In contrast, N-Cyclohexylsulfamic Acid () contains a sulfamic acid group, which is strongly acidic and used in descaling agents .- Amidine vs. Amine: The amidine group in the target compound is highly basic and can act as a hydrogen-bond donor, unlike the tertiary amine in 2-Chloro-N,N-dimethylethanamine (), which is less basic and serves as a precursor for quaternary ammonium compounds .

Structural Analogues in Organophosphorus Chemistry

Compounds like Cyclohexyl diisopropylphosphoramidocyanidoate () share the cyclohexyl motif but incorporate phosphorus, making them relevant to nerve agent research. The target compound lacks phosphorus but may exhibit similar steric effects due to the cyclohexyl group .

Research Findings and Limitations

- Synthesis Challenges: No synthesis pathways for this compound were found in the evidence. However, analogous thiol-containing compounds (e.g., phosphonothiolates in –3) often require controlled conditions to prevent oxidation of -SH groups .

Safety Profile:

While safety data for the target compound are unavailable, N-Cyclohexylsulfamic Acid () requires protective measures due to skin/eye irritation risks . The thiol group in the target compound likely poses similar hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.